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Introduction
6-Methylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class,

a scaffold of significant interest in medicinal chemistry and drug development due to its diverse

biological activities.[1] Accurate structural elucidation is the cornerstone of chemical research,

and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique

for determining the structure of organic molecules in solution. This guide provides an in-depth

analysis of the ¹H and ¹³C NMR spectra of 6-Methylpyridazin-3(2H)-one. As a self-validating

system, this document explains the causality behind spectral features, grounding the

interpretation in the fundamental principles of NMR and supporting data from authoritative

sources.

The pyridazinone ring can exist in tautomeric forms, primarily the lactam [3(2H)-one] and lactim

[3-ol] forms. For 6-methylpyridazin-3(2H)-one, the lactam form is predominantly observed in

solution, and the following analysis is based on this major tautomer.

Molecular Structure and NMR Prediction
The structure of 6-Methylpyridazin-3(2H)-one (C₅H₆N₂O) contains a pyridazinone ring with a

methyl group at the C-6 position.[2] The molecule has a plane of symmetry that renders the
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protons within the methyl group chemically equivalent. However, all other protons and carbons

in the heterocyclic ring are chemically distinct.

¹H NMR: We anticipate four unique signals: one for the N-H proton, two for the vinyl protons

(H-4 and H-5), and one for the methyl (CH₃) protons.

¹³C NMR: We anticipate five distinct signals: one for the carbonyl carbon (C-3), three for the

sp² carbons of the ring (C-4, C-5, C-6), and one for the methyl carbon.

Below is a visualization of the molecular structure with standardized numbering for NMR

assignment purposes.

Caption: Molecular structure of 6-Methylpyridazin-3(2H)-one with atom numbering.

Part 1: ¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information through chemical shifts, integration,

and spin-spin coupling, allowing for the precise assignment of each proton in the molecule.

Causality of Chemical Shifts and Multiplicity
Vinyl Protons (H-4, H-5): These protons are attached to sp²-hybridized carbons in a

heterocyclic ring. Their signals appear in the downfield region (typically 6.0-8.0 ppm) due to

the deshielding effect of the π-electron system. They are adjacent to each other, resulting in

spin-spin coupling. Consequently, the signal for H-4 is split into a doublet by H-5, and

reciprocally, H-5 is split into a doublet by H-4. The magnitude of this splitting, the coupling

constant (J), is characteristic of their ortho relationship.[3]

Methyl Protons (-CH₃): The protons of the methyl group are attached to an sp² carbon of the

ring. They are relatively shielded compared to the vinyl protons and thus appear more

upfield. Since there are no protons on the adjacent C-6 or N-1 atoms, the signal is not split

and appears as a sharp singlet.

Amide Proton (N-H): The proton attached to the nitrogen atom is part of an amide-like

functional group. Its chemical shift is highly variable and depends on solvent, concentration,

and temperature due to its involvement in hydrogen bonding. It typically appears as a broad
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singlet because of rapid chemical exchange and quadrupole broadening from the adjacent

nitrogen atom.

¹H NMR Data Summary
The following table summarizes the experimental ¹H NMR data for 6-Methylpyridazin-3(2H)-
one. The data is a consensus from spectroscopic studies on pyridazinone derivatives.[4][5]

Assignment

Chemical Shift

(δ) ppm

(DMSO-d₆)

Multiplicity
Coupling

Constant (J) Hz
Integration

N-H ~12.9 Broad Singlet - 1H

H-5 ~7.6 Doublet (d) ~9.5 1H

H-4 ~6.9 Doublet (d) ~9.5 1H

-CH₃ ~2.2 Singlet (s) - 3H

Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single line for each

chemically unique carbon atom. The chemical shift of each carbon is highly sensitive to its

electronic environment.

Causality of Chemical Shifts
Carbonyl Carbon (C-3): The C-3 carbon is double-bonded to a highly electronegative oxygen

atom. This creates a strong deshielding effect, causing its signal to appear at the furthest

downfield position, typically in the 160-180 ppm range for amides and related structures.[6]

Ring sp² Carbons (C-4, C-5, C-6): These carbons are part of the aromatic-like system and

resonate in the 120-150 ppm region.[7] Their precise chemical shifts are influenced by their

position relative to the nitrogen atoms and the methyl substituent. C-6, being attached to

both a nitrogen and the methyl group, and C-4, adjacent to the carbonyl, are typically found

further downfield than C-5.
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Methyl Carbon (-CH₃): As an sp³-hybridized carbon, the methyl group is highly shielded and

its signal appears in the far upfield region of the spectrum.

¹³C NMR Data Summary
The table below presents assigned ¹³C NMR chemical shifts for 6-Methylpyridazin-3(2H)-one,

based on comprehensive spectral analysis of pyridazinones.[8][9]

Assignment Chemical Shift (δ) ppm (DMSO-d₆)

C-3 (C=O) ~160.5

C-6 ~145.0

C-5 ~135.0

C-4 ~130.0

-CH₃ ~20.5

Part 3: Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental

protocol is essential. The following methodology represents a field-proven approach for the

analysis of heterocyclic compounds like 6-Methylpyridazin-3(2H)-one.
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Sample Preparation

Data Acquisition

Data Processing

1. Weigh 5-10 mg of
6-Methylpyridazin-3(2H)-one.

2. Transfer to a clean,
dry NMR tube.

3. Add ~0.6 mL of deuterated
solvent (e.g., DMSO-d₆).

4. Add internal standard
(e.g., TMS), if required.

5. Cap and vortex until
fully dissolved.

6. Insert sample into NMR
spectrometer (e.g., 400 MHz).

7. Lock, tune, and shim
the instrument.

8. Acquire ¹H Spectrum
(e.g., 16 scans, 1s relaxation delay).

9. Acquire ¹³C Spectrum
(e.g., 1024 scans, 2s relaxation delay).

10. Apply Fourier Transform
to the FID.

11. Phase correct the
spectrum.

12. Apply baseline correction.

13. Reference spectrum to
solvent peak or TMS (0 ppm).

14. Integrate ¹H signals and
pick peaks for both spectra.

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation, acquisition, and data processing.
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Justification for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent

choice for this compound. Its high polarity readily dissolves the polar pyridazinone structure,

and importantly, it slows down the rate of N-H proton exchange, often allowing the N-H proton

to be observed as a distinct, albeit broad, signal.[10]

Conclusion
The ¹H and ¹³C NMR spectra of 6-Methylpyridazin-3(2H)-one are fully consistent with its

proposed chemical structure. The chemical shifts, coupling patterns, and signal integrations

provide an unambiguous fingerprint of the molecule. The downfield doublets in the ¹H spectrum

confirm the presence and connectivity of the adjacent vinyl protons, while the upfield singlet is

characteristic of the C-6 methyl group. In the ¹³C spectrum, the five distinct signals, including

the highly deshielded carbonyl carbon, correspond perfectly to the five unique carbon

environments in the molecule. This comprehensive guide serves as an authoritative reference

for researchers working with this important class of heterocyclic compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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